molecular formula C14H14N2O2S2 B2932022 5-(Quinolin-8-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034609-38-4

5-(Quinolin-8-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No. B2932022
CAS RN: 2034609-38-4
M. Wt: 306.4
InChI Key: KTHVAXJXUDVBCW-UHFFFAOYSA-N
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Description

5-(Quinolin-8-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been studied extensively for its ability to act as a potent inhibitor of certain enzymes and receptors, making it a potential candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Structural Analysis

One area of application involves the synthesis and structural analysis of related compounds, where methodologies for creating substituted hexahydroazepine and 7-azabicyclo[2.2.1]heptane ring systems have been developed. These methods are pivotal for the formal synthesis of complex molecules, highlighting the compound's role in facilitating the construction of pharmacologically relevant structures (Albertini et al., 1997).

Antimicrobial and Antiprotozoal Activity

Research has also explored the antimicrobial and antiprotozoal potential of compounds structurally related to 5-(Quinolin-8-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane. For instance, novel derivatives have shown promising activity against various strains of microorganisms, indicating the compound's potential as a lead structure for developing new antimicrobial agents (Patel, Patel, & Purohit et al., 2017).

Antitumor Activity

The compound and its derivatives have been investigated for their antitumor properties. Research focusing on the elucidation of molecular targets for antitumor quinols has discovered that certain derivatives exhibit potent and selective activity against various cancer cell lines, providing insights into their mechanism of action and potential therapeutic applications (Bradshaw et al., 2005).

Chemical Synthesis Techniques

The compound's structural framework serves as a versatile building block in chemical synthesis, facilitating the development of efficient strategies for constructing complex molecules. This includes the synthesis of β-lactam skeletons, showcasing its utility in generating core structures for penicillin-type antibiotics (Chiba et al., 1985).

properties

IUPAC Name

5-quinolin-8-ylsulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c17-20(18,16-8-12-7-11(16)9-19-12)13-5-1-3-10-4-2-6-15-14(10)13/h1-6,11-12H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHVAXJXUDVBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Quinolin-8-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

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